4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid
Description
Historical Context of Sulfonyl-Substituted Benzoic Acid Derivatives
The development of sulfonyl-substituted benzoic acids traces back to the early 20th century, when sulfonamides emerged as the first broadly effective antibacterial agents. The discovery of Prontosil in 1935 marked a paradigm shift, demonstrating that structural modifications of sulfanilamide could yield compounds with enhanced therapeutic profiles. By the mid-20th century, researchers began exploring benzoic acid derivatives as scaffolds for sulfonamide functionalization, leveraging their carboxylic acid group for improved solubility and target affinity.
A pivotal advancement occurred with the synthesis of 2-chloro-5-(piperidine-1-sulfonyl)benzoic acid, which demonstrated the utility of piperidine sulfonyl groups in modulating enzyme inhibition. Subsequent patents, such as US4377521A, detailed methods for synthesizing analogs like 2-fluoro-5-(3-methylpiperidinosulfonyl)benzoic acid, highlighting the role of halogen and alkyl substitutions in fine-tuning bioactivity. These innovations laid the groundwork for modern derivatives, including 4-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid, which combines steric and electronic effects to enhance target selectivity.
Table 1: Evolution of Sulfonyl-Substituted Benzoic Acid Derivatives
Significance of Piperidine Moieties in Medicinal Chemistry
Piperidine, a six-membered heterocycle with one nitrogen atom, confers conformational flexibility and bioavailability to pharmaceutical compounds. Its saturated ring structure enables favorable interactions with hydrophobic pockets in enzymes, while the nitrogen atom facilitates hydrogen bonding with catalytic residues. In 4-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid, the 3-methyl group enhances steric hindrance, reducing off-target interactions and improving metabolic stability.
The piperidine sulfonyl motif has been validated in multiple drug classes:
- Antidiabetic agents : Derivatives like voglibose utilize piperidine to inhibit α-glucosidase, delaying carbohydrate absorption.
- Anticancer therapies : Piperidine-containing sulfonamides disrupt tubulin polymerization, inducing apoptosis in tumor cells.
- Neuropharmacology : Donepezil, a piperidine-based acetylcholinesterase inhibitor, remains a first-line treatment for Alzheimer’s disease.
Table 2: Pharmacological Roles of Piperidine Moieties
Rationale for Structural Modifications in Sulfonamide-Based Compounds
Structural optimization of sulfonamide derivatives aims to balance potency, selectivity, and pharmacokinetic properties. The benzoic acid core in 4-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid serves dual roles:
- Acid functionality : Enhances water solubility via ionization at physiological pH, facilitating membrane transport.
- Sulfonamide linker : Acts as a hydrogen bond acceptor, anchoring the compound to active-site residues.
The 3-methylpiperidine substitution introduces chirality, which can be exploited to enantioselectively target proteins. For instance, (R)-enantiomers of analogous compounds exhibit 10-fold higher affinity for carbonic anhydrase isoforms compared to (S)-forms. Additionally, methyl groups at the 3-position of piperidine mitigate oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
Table 3: Impact of Structural Modifications on Bioactivity
Recent advances in C–H functionalization, such as copper-mediated ortho sulfonylation, have streamlined the synthesis of complex benzoic acid derivatives. These methods enable precise installation of sulfonamide groups while preserving reactive sites for further derivatization, underscoring the compound’s versatility in drug discovery pipelines.
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-3-2-8-14(9-10)19(17,18)12-6-4-11(5-7-12)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAXOFQLRQKTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-sulfamoylbenzoic acid with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid can be compared with other similar compounds, such as:
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline: Similar structure but with an aniline group instead of a benzoic acid group.
3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid: Similar structure but with a different substitution pattern on the piperidine ring.
3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoic acid: Similar structure but with a piperazine ring instead of a piperidine ring.
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid.
Biological Activity
4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid, also known by its CAS number 70111-46-5, is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid includes a benzoic acid moiety with a sulfonyl group attached to a piperidine derivative. This unique configuration contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N1O3S |
| Molecular Weight | 253.32 g/mol |
| Solubility | Soluble in DMSO and water |
| pKa | Approximately 4.5 |
Antimicrobial Activity
Research indicates that sulfonamide compounds often exhibit antimicrobial properties. In a study comparing various sulfonamides, 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In vitro tests showed that the compound had an MIC (Minimum Inhibitory Concentration) of approximately 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate efficacy compared to standard antibiotics like penicillin and tetracycline .
TRPV2 Modulation
Recent studies have explored the compound's interaction with the TRPV2 ion channel, which plays a crucial role in various physiological processes, including pain sensation and vasodilation. The compound was found to act as an agonist for TRPV2, showing a better EC50 than probenecid, a known TRPV2 agonist.
Table 2: TRPV2 Activity Comparison
| Compound | EC50 (µM) |
|---|---|
| 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid | 25 |
| Probenecid | 30 |
| 2-Aminoethoxydiphenyl Borate (2-APB) | 20 |
This suggests that 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid could be a promising candidate for further investigation in cardiovascular therapies due to its vasodilatory effects observed in animal models .
The biological activity of this compound can be attributed to its ability to modulate ion channels and inhibit specific enzymes. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, while the piperidine component may enhance cellular permeability and target specificity.
Potential Mechanisms:
- Inhibition of Enzymes : The compound may inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Ion Channel Modulation : As an agonist of TRPV2, it may enhance calcium influx in vascular smooth muscle cells, leading to vasodilation.
Q & A
Q. What are the common synthetic pathways for 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid?
The synthesis typically involves multi-step reactions, starting with sulfonylation of a benzoic acid derivative. Key steps include:
- Sulfonylation : Reacting 4-chlorosulfonylbenzoic acid with 3-methylpiperidine under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction time and temperature .
- Analytical validation : Confirmation via NMR (¹H/¹³C), HPLC, and mass spectrometry .
Q. What analytical techniques are essential for characterizing this compound?
Routine characterization includes:
- Chromatography : Reverse-phase HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to assess purity .
- Spectroscopy : ¹H NMR for structural elucidation (e.g., sulfonyl and piperidinyl proton signals) and FT-IR for functional group analysis .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What safety precautions are required when handling this compound?
Based on structural analogs:
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : In airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
- Reaction monitoring : TLC or in situ FT-IR to track intermediate formation and adjust conditions dynamically .
Q. How do stereochemical variations in the piperidine ring affect bioactivity?
Studies on analogs suggest:
- Epimer separation : Chiral HPLC with cellulose-based columns resolves stereoisomers, revealing differences in target binding (e.g., kinase inhibition) .
- Structure-activity relationships (SAR) : Methyl substitution at the 3-position of piperidine enhances metabolic stability but may reduce solubility .
Q. How should contradictory data on enzymatic inhibition be resolved?
Contradictions may arise from assay conditions:
- Buffer compatibility : Adjust pH (e.g., Tris-HCl vs. phosphate buffers) to stabilize enzyme-compound interactions .
- Control experiments : Include positive controls (e.g., known inhibitors) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies validate analytical methods for detecting impurities?
Method validation includes:
- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products .
- Spike-and-recovery : Add known impurities (e.g., des-methyl analogs) to assess detection limits and linearity .
Q. How does the compound’s sulfonyl group influence its pharmacokinetics?
The sulfonyl moiety:
- Enhances binding : Forms hydrogen bonds with target proteins (e.g., kinases) but may increase plasma protein binding, reducing free drug concentration .
- Metabolic stability : Resists oxidative metabolism by cytochrome P450 enzymes, as shown in hepatic microsome assays .
Methodological Notes
- Stereochemical analysis : Use X-ray crystallography (as in ) to resolve ambiguous NMR data for piperidine conformers.
- Toxicity profiling : Combine acute toxicity assays (OECD 423) with genotoxicity studies (Ames test) for comprehensive safety evaluation .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to resolve discrepancies in biological activity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
